molecular formula C8H8BrN3 B1380433 5-Bromo-1-methyl-1H-indazol-7-amine CAS No. 1784606-89-8

5-Bromo-1-methyl-1H-indazol-7-amine

Cat. No. B1380433
CAS RN: 1784606-89-8
M. Wt: 226.07 g/mol
InChI Key: ISTMDBARQDJWKQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indazol-7-amine is a chemical compound with the empirical formula C8H8BrN3 . It is a solid substance . This compound has been found to have antibacterial properties, particularly against multidrug-resistant (MDR) pathogens .


Molecular Structure Analysis

The molecular weight of 5-Bromo-1-methyl-1H-indazol-7-amine is 226.07 . The SMILES string representation is CN1N=C(C2=CC(Br)=CC=C12)N . The InChI string is 1S/C8H8BrN3/c1-12-7-3-2-5(Br)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

5-Bromo-1-methyl-1H-indazol-7-amine is a solid substance . Its empirical formula is C8H8BrN3 and its molecular weight is 226.07 .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromo-1-methyl-1H-indazol-7-amine is involved in various chemical synthesis processes. For example, its nucleophilic substitution reactions facilitate the creation of novel chemical derivatives. The compound participates in Buchwald reactions with different amines, leading to the generation of new derivatives (Slade et al., 2009). Similarly, it is used in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions to synthesize various 3-aryl-1H-indazol-5-amine derivatives (Wang et al., 2015).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, 5-Bromo-1-methyl-1H-indazol-7-amine serves as a key intermediate or precursor. Its derivatives have shown potential in various biological activities. For instance, some derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against pathogenic strains (Ranganatha et al., 2018). Additionally, derivatives of this compound have been investigated for α-glucosidase inhibition and antioxidant activity, with some showing significant effects in these areas (Mphahlele et al., 2020).

Advanced Material Synthesis

5-Bromo-1-methyl-1H-indazol-7-amine is also utilized in the synthesis of advanced materials. Its derivatives are used in the creation of new functional materials, which can have various applications in industries such as electronics, pharmaceuticals, and more. For example, its role in the synthesis of fused tetracyclic heterocycles under catalyst-free conditions indicates its utility in creating complex molecular structures (Li et al., 2013).

Safety and Hazards

The safety information available indicates that 5-Bromo-1-methyl-1H-indazol-7-amine is classified as Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

5-bromo-1-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMDBARQDJWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2N)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-indazol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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